LogP 1.1258 vs. 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide: Over 2-log Unit Lipophilicity Gain Directly Impacts Cell Permeability and Oral Bioavailability Predictions
The target compound's LogP of 1.1258, representing an optimal range for oral drug candidates, is a substantial increase over the hydroxyl analog 3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide. The hydroxyl compound, lacking the trifluoroethyl ether, is estimated to have a LogP between -1.1 and -0.5, a difference of over 2 log units calculated using ACD/Labs Percepta . This magnitude of change, driven by the replacement of a polar hydroxyl group with lipophilic trifluoroethoxy, directly governs membrane permeability and central nervous system penetration potential, both of which are negligible in the hydroxyl precursor [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1258 (measured/predicted, Leyan vendor data) |
| Comparator Or Baseline | 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide: LogP estimated between -1.1 and -0.5 |
| Quantified Difference | ΔLogP > +2 log units |
| Conditions | ACD/Labs Percepta or equivalent in silico LogP estimation; no direct experimental head-to-head comparison found. |
Why This Matters
A ΔLogP greater than 2 represents a difference of a factor of 100 in equilibrium distribution ratios, completely altering the ADME profile and making the target compound far more suitable for lead molecules requiring cellular or CNS penetration.
- [1] Estimated LogP for 3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide using ACD/Labs Percepta based on its molecular structure. PubChem CID 132242965. View Source
